Product packaging for Ammonium bromide(Cat. No.:CAS No. 12124-97-9)

Ammonium bromide

Cat. No.: B080048
CAS No.: 12124-97-9
M. Wt: 97.94 g/mol
InChI Key: SWLVFNYSXGMGBS-UHFFFAOYSA-N
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Description

Laser excited Raman spectral study reveals that 1?0 torsional transitions of the NH4+ ion in phase III of NH4Br were observed at 331cm-1. Neutron diffraction studies have been conducted to evaluate the P-T phase diagram of NH4Br and its deuterated form (ND3Br).>Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999)>This compound is an ammonium salt composed of ammonium and bromide ions in a 1:1 ratio. It is an ammonium salt and a bromide salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NH4Br<br>BrH4N B080048 Ammonium bromide CAS No. 12124-97-9

Properties

IUPAC Name

azanium;bromide
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InChI

InChI=1S/BrH.H3N/h1H;1H3
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InChI Key

SWLVFNYSXGMGBS-UHFFFAOYSA-N
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Canonical SMILES

[NH4+].[Br-]
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Molecular Formula

BrH4N, NH4Br
Record name AMMONIUM BROMIDE
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DSSTOX Substance ID

DTXSID8035681
Record name Ammonium bromide
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Molecular Weight

97.94 g/mol
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Physical Description

Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline]
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Record name Ammonium bromide ((NH4)Br)
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Boiling Point

Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum)
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Solubility

In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate
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Density

2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C
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Vapor Pressure

VP: 1 mm Hg at 198.3 °C
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Color/Form

White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder

CAS No.

12124-97-9
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Record name Ammonium bromide ((NH4)Br)
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Melting Point

Sublimes without melting (USCG, 1999), 542 °C (decomposes)
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Historical Context of Ammonium Bromide Scholarly Investigations

The scientific journey of ammonium (B1175870) bromide is intertwined with the development of modern chemistry and photography. While the exact date of its first synthesis is difficult to pinpoint, its preparation is a straightforward acid-base reaction between ammonia (B1221849) and hydrobromic acid. procurementresource.comgeeksforgeeks.org Early investigations into ammonium bromide were largely driven by its practical applications.

In the 19th century, with the advent of photography, this compound became a crucial component in the preparation of photographic emulsions. rockchemicalsinc.comthelightfarm.com It was used to form light-sensitive silver bromide crystals, a fundamental element in early photographic films and plates. rockchemicalsinc.com Research during this period focused on optimizing its use in photographic processes, often comparing its properties to other halides like potassium bromide. thelightfarm.com For instance, T. Thorne Baker, in his 1941 book 'Photographic Emulsion Technique', noted that this compound offered advantages over potassium bromide in preventing the formation of black spots on developed images. thelightfarm.com

Beyond photography, early scholarly work also explored the fundamental chemical and physical properties of this compound. The use of bromides, including this compound, for their sedative and anticonvulsant effects in medicine dates back to the early 19th century, prompting studies into their physiological effects. nih.gov However, due to the narrow margin between therapeutic and toxic doses, they have largely been superseded by other medications. nih.gov

Significance of Ammonium Bromide in Contemporary Chemical Research

Ammonium (B1175870) bromide continues to be a compound of interest in various fields of modern chemical research, valued for its versatility as a source of bromide ions and its role in various chemical processes. rockchemicalsinc.comapcpure.com

In materials science , ammonium bromide is investigated for its role in the synthesis of various materials. It is used in the formulation of perovskite films for blue light-emitting diodes (PeLEDs), where it helps trigger the formation of low-dimensional perovskite structures. rsc.org Research in this area explores how different ammonium cations influence the emission wavelength, crystallization kinetics, and spectral stability of these films. rsc.org Furthermore, it has been studied for its effect on the thermal stabilization of polyacrylonitrile (B21495) (PAN) fibers, a precursor for carbon fiber production. researchgate.net Studies have shown that impregnation with this compound can accelerate the stabilization process. researchgate.net

In pharmaceutical and chemical synthesis , this compound serves as a reagent and an intermediate. procurementresource.comrockchemicalsinc.comchemimpex.com It is used to introduce bromide ions into organic molecules to produce a variety of bromine-containing compounds that are important in the creation of pharmaceuticals and other fine chemicals. apcpure.com It also finds application as a catalyst in certain chemical reactions. chemimpex.com

The compound's properties are also utilized in analytical chemistry , where it is used as a reagent in various chemical tests and for the preparation of standard solutions. apcpure.com Its role in analytical techniques includes applications in titrations. apcpure.comchemimpex.com

Recent research has also explored the use of this compound in more specialized applications. For instance, it has been used in conjunction with zinc salt to synthesize silicon nanoparticles that exhibit bright blue emission. taylorandfrancis.com Additionally, its properties as a phase transfer catalyst are being explored in various chemical and pharmaceutical manufacturing processes. dataintelo.com

Evolution of Research Paradigms for Ammonium Bromide Systems

Controlled Synthesis of Crystalline this compound Phases

The synthesis of crystalline this compound can be achieved through various methods, often tailored to produce materials with specific properties for subsequent applications. A common laboratory-scale synthesis involves the reaction of an amine with hydrobromic acid. For instance, alkylammonium bromides are synthesized by reacting an alkyl amine with hydrobromic acid (HBr), typically at low temperatures (e.g., 0 °C) in a suitable solvent like ethanol (B145695). rsc.orgrsc.org The mixture is stirred for several hours, followed by crystallization, which can be induced using a rotary evaporator. rsc.orgrsc.org The resulting crystalline powder is then washed, commonly with diethyl ether, and dried under vacuum to yield the purified product. rsc.orgrsc.org

Another preparation method involves the reaction of ammonia (B1221849) gas with elemental bromine. In a specific process for preparing a guaranteed reagent grade of this compound, bromine is slowly added to an ammonia solution while stirring. google.com The reaction temperature is controlled between 60-80 °C, and the pH is adjusted to between 7 and 8 to mark the reaction endpoint. google.com If bromate (B103136) and free bromine are present, additional ammonia gas can be introduced to remove them. google.com The resulting solution is then heated and concentrated to induce crystallization, followed by separation and drying to obtain the final crystalline product. google.com The controlled conditions of temperature and pH are crucial for obtaining a high-purity crystalline phase. google.com

Crystalline this compound also serves as a precursor in the synthesis of other advanced crystalline materials, such as perovskite nanocrystals. rsc.orgacs.org In these syntheses, the controlled stoichiometry and purity of the this compound source are critical for the formation of the desired perovskite crystal structure and properties. rsc.orgrsc.org

This compound as a Brominating Agent in Organic Transformations

This compound is widely utilized as a safe and effective source of bromine for the bromination of organic compounds, offering an alternative to the use of hazardous molecular bromine. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com It is particularly effective when used in combination with an oxidant, which facilitates the in situ generation of the active brominating species. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net This approach has been successfully applied to a variety of substrates, including aromatic compounds, ketones, and β-keto esters. thieme-connect.comresearchgate.net The system consisting of this compound and an oxidant like Oxone® (potassium peroxysulfate) is noted for its efficiency, mild reaction conditions, and high yields without the need for a metal catalyst. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net

A significant advantage of using this compound in conjunction with an oxidant is the high degree of regioselectivity achieved in the bromination of activated aromatic substrates. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method allows for the selective mono-bromination of various activated aromatic compounds. researchgate.net For many substrates, the reaction predominantly yields the para-substituted product. organic-chemistry.org The system is effective for a wide range of aromatic compounds, including those with methoxy, hydroxy, amino, and alkyl substituents. organic-chemistry.orgthieme-connect.com The reactions are often rapid, occurring at ambient temperature in solvents like methanol (B129727), water, or acetonitrile (B52724). organic-chemistry.orgorganic-chemistry.org For example, using a methanol-water solvent system, various aromatic compounds react smoothly to produce the corresponding monobrominated products in good to excellent yields within short reaction times. organic-chemistry.org The choice of solvent can influence both the reaction rate and the selectivity; methanol and acetonitrile have been shown to be superior for achieving high selectivity. organic-chemistry.org

The table below summarizes the regioselective bromination of various activated aromatic compounds using the this compound/Oxone® system, highlighting the predominant isomer formed and the reaction yield.

SubstrateProductYield (%)Reaction TimeReference
Resorcinol4-Bromoresorcinol9510 min (in water) thieme-connect.com
Anisole4-Bromoanisole9230 min (in methanol) organic-chemistry.org
Phenol4-Bromophenol9415 min (in methanol) organic-chemistry.org
Aniline4-Bromoaniline882 min (in methanol/water) organic-chemistry.org
Acetanilide4-Bromoacetanilide965 min (in methanol/water) organic-chemistry.org
Toluene4-Bromotoluene8590 min (in methanol) organic-chemistry.org
2-Methoxynaphthalene1-Bromo-2-methoxynaphthalene9030 min (in methanol) researchgate.net

The mechanism of bromination using the this compound/oxidant system involves the in situ generation of an electrophilic bromine species. organic-chemistry.orgresearchgate.net When an oxidant such as Oxone® is used, the bromide ion (Br⁻) from this compound is oxidized to form hypobromous acid (HOBr) or molecular bromine (Br₂). organic-chemistry.org These species are the active electrophiles that then attack the electron-rich aromatic ring, leading to bromination. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via an ionic pathway rather than a radical pathway. researchgate.net This method avoids the direct use of corrosive and toxic molecular bromine and does not generate toxic hydrobromic acid as a byproduct. organic-chemistry.org

In some cases, derivatives of this compound, such as benzyl (B1604629) triethyl ammonium tribromide (BTEAT), are prepared and used as the brominating agent. chem-soc.si This crystalline tribromide is stable, easy to handle, and can be generated through the oxidation of this compound. chem-soc.si The reaction with activated aromatic compounds like anilines and phenols is facilitated by the addition of a base, such as calcium carbonate, to neutralize the hydrogen bromide produced during the reaction. chem-soc.si This is necessary because the formation of a salt with the free amine would deactivate the aromatic ring towards electrophilic attack. chem-soc.si

Formation Mechanisms of this compound Adducts and Complexes

This compound can form adducts and complexes with a variety of molecules through non-covalent interactions. These interactions are important in fields such as mass spectrometry and supramolecular chemistry. For example, this compound has been shown to form adducts with oligosaccharides, which can be detected in negative-ion mode mass spectrometry. researchgate.net The formation of these bromide adducts facilitates the differentiation of oligosaccharide isomers. researchgate.net

In native mass spectrometry, this compound is used as a solution additive to reduce the adduction of sodium ions to proteins and protein complexes. nih.gov The presence of this compound leads to the formation of protonated molecular ions instead of sodiated adducts, which improves the quality of the mass spectra. nih.gov The bromide anion has a low proton affinity, which is a key factor in its effectiveness for this purpose. nih.gov

Quaternary alkyl ammonium salts, which are derivatives of this compound, can form crystalline 1:1 adducts with simple aromatic compounds like benzene, fluorobenzene, and toluene. cdnsciencepub.com Adduct formation is specific to certain salt-anion-solvent combinations and appears to be driven by interactions stronger than simple hydrogen bonding. cdnsciencepub.com The stability of these complexes is influenced by the nature of the anion and the structure of the quaternary ammonium cation. cdnsciencepub.com Similarly, macrocyclic receptors containing ammonium groups can form stable complexes with bromide ions in solution, where the bromide is hosted within the receptor's cavity, stabilized by hydrogen bonding and charge-charge interactions. rsc.org The formation of these complexes is often entropically favorable due to the desolvation of the anion upon binding. rsc.org

Catalytic Roles of this compound Derivatives in Chemical Synthesis

Derivatives of this compound, particularly quaternary ammonium salts like tetra-n-butylthis compound (TBAB), are highly effective phase-transfer catalysts in a multitude of organic reactions. encyclopedia.pubmdpi.com These salts are generally non-volatile, non-flammable, and can dissolve in both aqueous and organic solvents, which allows them to transport water-soluble anionic reactants into the organic phase where the reaction occurs. mdpi.com

TBAB has been employed as a catalyst or co-catalyst in numerous transformations, including alkylations, oxidations, and coupling reactions. encyclopedia.pubmdpi.com For instance, it catalyzes the synthesis of N-aryl amines, 2-substituted imidazolines, and 1,3-thiazine derivatives. encyclopedia.pubmdpi.com In the oxybromination of unactivated aromatic hydrocarbons with hydrogen peroxide, quaternary ammonium salts function as multifunctional catalysts, acting as both a Lewis acid and a phase-transfer catalyst to facilitate the reaction. psu.edu The catalytic activity is influenced by the structure of the alkyl groups on the ammonium cation. psu.edu

Another derivative, a quaternary this compound covalently bound to polyethylene (B3416737) glycol (PEG), has been shown to be an efficient and recyclable catalyst for the cycloaddition of CO₂ to aziridines, producing 5-aryl-2-oxazolidinones with high yield and regioselectivity under solvent-free conditions. acs.org this compound itself can act as a catalyst in certain reactions, such as the chemoselective oxidation of sulfides to sulfoxides. researchgate.net

The table below presents examples of reactions catalyzed by this compound derivatives.

CatalystReaction TypeSubstratesProductReference
Tetrabutylammonium (B224687) Bromide (TBAB)Phase-Transfer Catalysis (Alkylation)Aldehydes/KetonesAlkylated Aldehydes/Ketones encyclopedia.pubmdpi.com
Tetrabutylthis compound (TBAB)Coupling ReactionAryl halides, Boronic acidsBiaryls (Suzuki Reaction) encyclopedia.pubmdpi.com
Tetrabutylthis compound (TBAB)Synthesis of Heterocycles5-cinnamoyl-dihydropyrimidinones, Thiourea1,3-Thiazine derivatives encyclopedia.pubmdpi.com
PEG-Bound Quaternary this compoundCycloadditionAziridines, Carbon Dioxide5-Aryl-2-oxazolidinones acs.org
Quaternary Ammonium BromidesOxybrominationBenzene, Hydrogen PeroxideBromobenzene psu.edu
This compound (NH₄Br)OxidationSulfides, Nitro UreaSulfoxides researchgate.net

High-Resolution Crystal Structure Determination of this compound Polymorphs

The various crystalline forms, or polymorphs, of this compound have been extensively studied to understand their precise atomic arrangements. At ambient conditions, NH₄Br exists in a disordered CsCl-type structure (Phase II), where the ammonium ions are randomly distributed in two possible orientations. acs.orgresearchgate.net As conditions change, it can transition into several other phases, each with a unique crystal structure.

PhaseCrystal SystemSpace GroupConditions
ICubicFm-3mAbove 398 K
IICubicPm-3mAmbient temperature and pressure
IIITetragonalP4/nmmBelow 215 K
IVCubicP-43mBelow 169 K or above 2.5 GPa
VTetragonalP4/nmmAbove 6.5 GPa
VIMonoclinicP2₁/mAbove 57.8 GPa

Table 1. Polymorphs of this compound and their crystallographic details. researchgate.netaip.org

Neutron diffraction has been a pivotal technique in elucidating the crystal structures of this compound's various phases, particularly in determining the positions of deuterium (B1214612) (in ND₄Br) or hydrogen atoms. acs.org These studies have provided detailed insights into the ordering of the ammonium ions.

In the low-temperature cubic phase (Phase IV), neutron diffraction has shown that the ammonium ions are ordered and parallel to each other. acs.org In the tetragonal phase (Phase III), adjacent strings of ammonium ions are arranged in an anti-parallel fashion, and the bromide ions are displaced towards a square arrangement of nearby hydrogen atoms. acs.org At room temperature (Phase II), the ammonium ions are disordered, occupying two orientations randomly. acs.org In the high-temperature cubic phase (Phase I), the ammonium ions appear to tumble, with one, two, or three hydrogen atoms making minimal approaches to their bromide neighbors. acs.org A significant attraction between deuterium and bromine atoms has been observed across all structures. acs.org

Studies on deuterated this compound (ND₄Br) have revealed that the order-disorder phase transition from Phase II (disordered CsCl-type structure, space group Pm-3m) to Phase IV (ordered CsCl-type structure, space group P-43m) occurs at a critical value of the deuterium atom's position parameter. iaea.org

X-ray diffraction (XRD) has been instrumental in studying solid solutions of this compound, for instance, with ammonium chloride (NH₄Cl). Both compounds exhibit a transition from a low-temperature interpenetrating simple cubic lattice (Phase II) to a high-temperature face-centered cubic lattice (Phase I), and they form a complete series of solid solutions in both phases. cambridge.org

XRD studies on NH₄Cl-NH₄Br solid solutions have determined the lattice constants as a function of composition at both room temperature and elevated temperatures (around 250°C). cambridge.org The low-temperature solutions displayed negative deviations from Vegard's rule at the ends of the concentration range and a slight positive deviation elsewhere. cambridge.org Conversely, the high-temperature solutions showed significant positive deviations from Vegard's rule across the entire composition range. cambridge.org

XRD has also been employed to analyze solid biopolymer electrolytes composed of carboxymethyl cellulose (B213188) and chitosan (B1678972) doped with varying amounts of this compound. These studies have shown that the addition of this compound can influence the amorphous nature of the polymer blend. akademisains.gov.myresearchgate.net Similarly, in polyvinyl butyral (PVB) based solid polymer electrolytes, XRD has been used to assess the degree of amorphousness and crystallinity upon doping with this compound. tandfonline.com

Pressure-Induced Structural Transformations in this compound

Applying pressure to this compound induces a series of structural phase transitions. At room temperature, compressing NH₄Br leads to a sequence of transformations: Phase II → Phase IV → Phase V. sci-hub.se The transition from the disordered CsCl-type structure (Phase II) to the ordered CsCl-type structure (Phase IV) occurs at approximately 2.3 GPa. aip.org Further compression to around 6.5 GPa induces a transition to Phase V, which possesses a tetragonal structure. aip.orgsci-hub.se

More recent high-pressure studies using synchrotron angle-dispersive X-ray diffraction have extended the phase diagram of NH₄Br up to 70.0 GPa. These experiments have confirmed the transitions from Phase II to IV and IV to V. aip.org A new high-pressure phase, designated as Phase VI, has been identified above 57.8 GPa. aip.org Rietveld refinement of the XRD data suggests that this new phase has a monoclinic P2₁/m symmetry. aip.org The transition to Phase VI is accompanied by a substantial volume reduction of about 30%. aip.org Theoretical investigations using ab initio evolutionary algorithms have also predicted new high-pressure phases at even higher pressures. sci-hub.se

Neutron diffraction studies have also been crucial in investigating pressure-induced transitions, particularly in the deuterated form, ND₄Br. These experiments have followed the sluggish order-disorder transition between Phase II and Phase IV, noting that it often does not proceed to complete conversion at room temperature. researchgate.net

Temperature-Dependent Phase Transitions and Lattice Dynamics

Temperature is another critical parameter that governs the phase behavior of this compound. As the temperature is lowered from ambient conditions, NH₄Br transitions from the disordered cubic Phase II to the ordered tetragonal Phase III at approximately 235 K (-38.1°C). acs.org Upon further cooling, it enters the ordered cubic Phase IV.

Conversely, increasing the temperature above ambient leads to a transition from Phase II to the face-centered cubic Phase I at 137.8°C. cambridge.org In this high-temperature plastic phase, the ammonium molecules are orientationally disordered, tumbling isotropically. researchgate.net The lattice dynamics associated with these temperature-dependent transitions have been a subject of significant research. aip.org

Crystallography of this compound Co-crystals and Inclusion Compounds

The crystallographic investigation of co-crystals involving this compound reveals how its presence can influence the structure of other materials. For example, L-threonine this compound (LTAB) has been grown as a single crystal and characterized by powder X-ray diffraction. ias.ac.in The analysis indicated the formation of an orthorhombic crystal system. ias.ac.in The lattice parameters were determined, and the sharpness of the diffraction peaks pointed to a high-grade crystalline nature. ias.ac.in

Advanced Spectroscopic Characterization of Ammonium Bromide Systems

Vibrational Spectroscopy (Infrared and Raman) of Ammonium (B1175870) Bromide

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the fundamental vibrations and lattice dynamics of ammonium bromide. These methods are highly sensitive to the local symmetry of the ammonium ion and the crystalline structure of the solid, making them ideal for studying the compound's various phases and phase transitions.

The vibrational spectrum of the ammonium ion (NH₄⁺) in this compound is characterized by several fundamental modes. In the gas phase, the tetrahedral NH₄⁺ ion possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of this compound, the symmetry of the ion can be perturbed, leading to shifts in frequency and splitting of these degenerate modes. aip.orgoptica.org

A key feature in the vibrational spectra of ammonium halides is the librational (or torsional oscillation) mode (ν₆), which corresponds to the restricted rotation of the ammonium ion within the crystal lattice. optica.orgaip.org This mode is particularly sensitive to the nature of the hydrogen bonding between the ammonium ion and the surrounding bromide ions. aip.org The observation of the first and second librational overtones in IR spectra has enabled the calculation of the potential barrier hindering the rotation of the ammonium ion. For this compound, this barrier has been estimated to be around 1520 cm⁻¹ (4.35 kcal/mole). aip.org

The infrared spectra of thin, non-scattering films of this compound have been recorded at various temperatures, revealing distinct features for its different crystalline phases. aip.org For instance, the torsional oscillation frequency in NH₄Br has been observed at 319 cm⁻¹. aip.orgaip.org The spectra of Phase II (the disordered room temperature phase) are similar to those of ammonium chloride, indicating a structure where the NH₄⁺ ions are disordered in their equilibrium orientations. aip.orgaip.org There is no spectroscopic evidence to suggest free rotation of the ammonium ion at the temperatures studied. aip.orgaip.org

Interactive Data Table: Vibrational Frequencies of this compound
Vibrational ModeFrequency (cm⁻¹) in NH₄BrFrequency (cm⁻¹) in ND₄BrAssignmentReference
ν₆ (Libration)319230Torsional Oscillation aip.orgaip.org
ν₄ + ν₆~1710 (Raman)-Combination Band optica.org
ν₂ + ν₆2022 (IR)-Combination Band optica.org
ν₄ (bend)~1400-Fundamental Bending optica.org
ν₃ (stretch)~3100-Antisymmetric Stretch optica.org

The vibrational spectra of this compound are highly sensitive to changes in temperature and pressure, which can induce phase transitions and alter the dynamics of the ammonium ion. Spectroscopic studies have been crucial in mapping out the phase diagram of this compound and understanding the nature of these transitions. researchgate.netresearchgate.net

As the temperature is lowered, this compound undergoes a phase transition from a disordered cubic phase (Phase II, CsCl-type structure) to an ordered tetragonal phase (Phase III) at approximately -38°C, and then to an ordered cubic phase (Phase IV, also CsCl-type structure). optica.orgaip.orgresearchgate.net These transitions are accompanied by significant changes in the IR and Raman spectra. A general effect of cooling is the sharpening of absorption bands, allowing for better resolution of individual components. optica.org The spectra of Phase III are consistent with the D₄h⁷ space group symmetry determined by X-ray diffraction. aip.org

High-pressure studies have revealed further complexities in the phase behavior of this compound. researchgate.net Raman spectroscopy at high pressures has been used to locate the IV–V phase transition. researchgate.net Incoherent inelastic neutron scattering has been employed to investigate the vibrational spectra of NH₄Br at pressures up to 7 GPa. researchgate.net These studies have shown that the linear pressure dependence of the librational mode changes its slope at the transition from the disordered to the ordered cubic phase. researchgate.net In contrast, the slope of the pressure dependence of the transverse optical translational mode remains unchanged. researchgate.net Infrared spectroscopy measurements up to 55 GPa have revealed that the pressure shifts of the internal modes of the ammonium ion are small, non-linear, and can even change in sign under compression, despite the significant compression of the N–H···Br distances. researchgate.net

The temperature dependence of the librational motion of the NH₄⁺ ion in the ordered tetragonal phase has been studied in detail using Raman spectroscopy. The frequency, intensity, and spectral bandwidth of the librational mode all exhibit temperature dependence. aip.org

Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in both solid and solution states. While studies on pure this compound are available, a significant body of research has focused on its organic derivatives, particularly quaternary ammonium bromides, which have wide-ranging applications.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure of newly synthesized this compound derivatives. nih.govmdpi.comnih.gov For example, in quaternary ammonium salts, the chemical shifts of the protons and carbons of methylene (B1212753) groups attached to the positively charged nitrogen atom are strongly deshielded and appear at higher chemical shift values. nih.gov The chemical shifts of terminal methyl groups in long alkyl chains, conversely, resonate at the lowest values. nih.gov

Solid-state NMR studies on di-n-alkylammonium bromides have revealed the existence of a "rotator" phase, where the rod-like cations undergo uniaxial reorientation about their long axis and translational self-diffusion at elevated temperatures. rsc.org ¹H NMR linewidth and relaxation time measurements were instrumental in characterizing this highly disordered phase. rsc.org

Bromine-81 (⁸¹Br) NMR has been used to study the structure of aqueous solutions of mono-, di-, and trialkylammonium bromides and to probe the bonding in transition metal complexes. acs.orgasianpubs.org For instance, in tetrabutylammonium (B224687) bromotrioxochromate(VI) and tetrabutylammonium bromotrichloroferrate(III), a signal in the ⁸¹Br NMR spectrum confirmed the direct bonding between the bromide and the metal center. asianpubs.org

NMR techniques are also employed to study the aggregation behavior of this compound derivatives in solution. For instance, the effects of tetraalkylammonium bromides on the micellization of sodium dodecylsulfate have been investigated using various NMR methods, including 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov These studies confirmed that tetraalkylammonium ions associate with the surfactant to form mixed micelles. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives
Derivative TypeFunctional GroupApproximate ¹H Chemical Shift (ppm)Reference
Tetramethylammonium (B1211777) BromideN-CH3.12 rsc.org
Tetraoctylthis compoundN-CH ₂-(CH₂)₆-CH₃3.2-3.4 researchgate.net
Tetraoctylthis compoundN-(CH₂)₇-CH~0.9 researchgate.net
Cyclic N,N-dioctylpiperidinium BromideProtons on C adjacent to N⁺~3.78 mdpi.com
Cyclic N,N-dioctylpiperidinium BromideProtons on C in the middle of the ring~1.90 mdpi.com

Spectroscopic Probing of Intermolecular Interactions in this compound Solutions and Complexes

The interactions of this compound and its derivatives with surrounding molecules in solutions and complexes can be effectively probed using spectroscopic methods. These studies provide insights into phenomena such as ion-pairing, solvation, and host-guest chemistry.

In aqueous solutions, this compound is a strong electrolyte, dissociating into ammonium (NH₄⁺) and bromide (Br⁻) ions. wikipedia.org The interactions between these ions and water molecules, as well as with each other, can be studied spectroscopically. Raman spectroscopy of concentrated aqueous solutions of tetramethylthis compound has been used to measure the depolarization ratios of the ionic vibrations, providing information about the symmetry of the ions in the solution environment. anu.edu.au

The formation of complexes between ammonia (B1221849) and water molecules in a potassium bromide matrix has been studied by IR spectroscopy. researchgate.net This work demonstrated that proton transfer can occur, leading to the formation of ammonium salts, and revealed combination bands arising from simultaneous transitions of ammonia and water, indicating strong intermolecular coupling. researchgate.net Cryogenic ion trap vibrational spectroscopy has been used to obtain the gas-phase infrared spectra of small this compound clusters, such as (NH₄Br)NH₄⁺. morressier.com By analyzing the red-shifted N-H stretching mode involved in the cation-anion bond, the ionic strength of the ammonium-halide interaction can be investigated. morressier.com

Ammonium ions are also known to form complexes with host molecules like crown ethers. The intercalation of crown ethers (e.g., 15-crown-5 (B104581) and 18-crown-6) into NH₄⁺-montmorillonite results in significant modifications to the infrared spectrum of the ammonium ions. morressier.com These changes are attributed to the lowering of the Td symmetry of the free NH₄⁺ cation due to its interaction with the oxygen atoms of the macrocyclic host. morressier.com

Low-frequency Raman spectroscopy has been employed to investigate the intermolecular interactions in the semiclathrate hydrates of tetrabutylthis compound (TBAB). kobe-u.ac.jp This technique, which probes the terahertz region, can reveal vibrations related to intermolecular and interionic forces. kobe-u.ac.jp Studies on TBAB hydrates have identified Raman peaks around 65 cm⁻¹ that are thought to reflect the interaction between the ions, while peaks around 200 cm⁻¹ are more indicative of interactions between water molecules. kobe-u.ac.jp

Theoretical and Computational Chemistry of Ammonium Bromide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds in ammonium (B1175870) bromide. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. By analyzing the molecular orbitals and electron density, the ionic and covalent characteristics of the bonding between the ammonium cation (NH₄⁺) and the bromide anion (Br⁻) can be elucidated. nptel.ac.in

Calculations can reveal how orbitals from the individual ions combine and interact. For instance, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) can be determined, which are crucial for understanding the compound's reactivity and its optical and electronic properties. The energy gap between the HOMO and LUMO dictates the energy required for electronic excitation. researchgate.net In related halide systems, it has been observed that the p-states of the halogen and oxygen form the upper valence band, while the s-states of hydrogen contribute to the conduction band. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been applied to systems containing ammonium and bromide ions to understand their interactions and properties. DFT calculations are based on determining the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational cost. wikipedia.orgnih.gov

DFT studies have been employed to explore the interactions between ammonium ions and other molecules. For example, research on the interaction between NH₄⁺ and aromatic nitrogen heterocycles using DFT at the B3LYP/6-31G* level has shown that two types of complexes can form: a cation–π complex or a hydrogen bond complex, depending on the availability of localized lone-pair electrons on the heteroatom. rsc.org

In more complex systems involving substituted ammonium bromides, DFT has been used to analyze adsorption processes. A study on the adsorption of dodecyl trimethyl ammonium bromide (DTAB) on a coal molecular model utilized DFT with the B3LYP-D3 functional and a 6-311G(d,p) basis set. mdpi.com The calculations determined the stable adsorption configurations, energies, and distances, revealing that the DTAB-coal system is significantly more stable than a methane-coal system. mdpi.com This highlights DFT's ability to predict preferential interactions and stability in complex environments.

Table 1: DFT Calculated Adsorption Parameters on a Coal Molecular Model mdpi.com

Adsorbate Adsorption Energy (kJ/mol) Adsorption Stability Distance (nm)
Methane (B114726) (CH₄) 2.15 0.261

This interactive table summarizes key findings from DFT calculations on adsorption processes.

First-principles investigations, which are based on quantum mechanics without reliance on empirical parameters, are crucial for studying the intrinsic properties of materials. These methods, often using DFT, have been applied to materials containing components of this compound, particularly in the field of organic-inorganic hybrid perovskites. researchgate.netacs.org

Methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃) is a prominent example of a perovskite material where first-principles calculations have provided significant insights. mdpi.com Studies on related perovskite solid solutions, such as CH₃NH₃SnBr₃-xIx, have used these methods to analyze their structure and electronic properties. acs.org Research on hybrid double perovskites like (CsMA)NaSbX₆ (where MA is methylammonium and X is a halogen) has used first-principles DFT to investigate structural, electronic, and optical properties. researchgate.net These studies reveal tunable bandgaps and high absorption coefficients, predicting their potential for optoelectronic applications. researchgate.net

First-principles calculations have also been used to explore the effects of doping. For instance, investigations into Cs-doped methylammonium lead iodide (CH₃NH₃PbI₃) showed that incorporating cesium can enhance the material's stability. mdpi.com The calculations can predict changes in bond lengths, electronic band structure, and mechanical properties like bulk and shear moduli upon substitution. mdpi.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic evolution of the system, including structural changes, diffusion, and phase transitions.

MD simulations have been extensively used to investigate aqueous solutions of this compound and its derivatives. For example, simulations of tetra-alkyl this compound solutions have been performed to understand their structural and dynamical properties. researchgate.net These studies often use polarizable force fields to accurately model the interactions between the ions and water molecules. The simulations provide insights into ion hydration, the formation of ion pairs and clusters, and the effect of ion concentration on the solution's structure and dynamics, such as diffusion coefficients and ionic conductivity. researchgate.net

In the context of gas hydrates, MD simulations have been used to study the interfacial behavior of tetrabutylammonium (B224687) bromide (TBAB) aqueous solutions in the presence of gases like methane and carbon dioxide. gfz-potsdam.de These simulations help to understand the microscopic mechanisms of how these salts act as hydrate (B1144303) promoters by analyzing the adsorption of gas molecules at the interface and the resulting changes in interfacial tension. gfz-potsdam.de Other MD studies have explored how surfactants like hexadecyl-trimethyl-ammonium bromide (CTAB) inhibit ice crystal growth by disrupting the hydrogen bond networks essential for crystallization. nih.gov

Table 2: Key Applications of MD Simulations for this compound Systems

System Studied Key Findings Reference
Tetra-alkyl this compound in water Revealed details of ion hydration, cation aggregation, and effects on water structure and dynamics. researchgate.net
Tetrabutylthis compound (TBAB) at gas/water interface Showed increased gas adsorption at the interface and reduced interfacial tension, facilitating hydrate formation. gfz-potsdam.de
Hexadecyl-trimethyl-ammonium bromide (CTAB) and ice crystallization Demonstrated that the surfactant's hydrophilic head acts as an anchor while the hydrophobic tail disrupts ice growth. nih.gov

This interactive table showcases the diverse applications of Molecular Dynamics simulations in understanding this compound-related systems.

Thermodynamic Modeling of this compound Interactions and Processes

Thermodynamic modeling uses computational approaches to predict and analyze the thermodynamic properties of substances and their interactions, such as enthalpy, entropy, and Gibbs free energy. These models are essential for understanding the feasibility and driving forces of chemical and physical processes.

The thermodynamic properties of this compound in aqueous solutions and its interactions with other solutes have been studied using calorimetric data combined with theoretical models like the McMillan-Mayer theory. researchgate.net Such studies allow for the calculation of pairwise interaction coefficients (enthalpic and heat capacity) between the electrolyte and other molecules, like amides, in solution. researchgate.net For instance, research on this compound in hexamethylphosphotriamide (HMPT)-water mixtures found that the interaction is enthalpy-disfavored and weakens with increasing temperature, a behavior dictated by the negative heat capacity coefficient of the bromide ion-HMPT pair interaction. researchgate.net

In the field of gas hydrates, thermodynamic models are used to predict the phase stability conditions of semi-clathrate hydrates formed in the presence of ammonium salts. ifpenergiesnouvelles.fr Models have been developed for systems like methane + tetrabutylthis compound (TBAB) + water, which can accurately calculate the pressure-temperature conditions for hydrate formation. ifpenergiesnouvelles.fr These models account for the activity of water in the presence of the salt and demonstrate that salts like TBAB act as thermodynamic promoters, shifting the hydrate stability conditions to higher temperatures and lower pressures. ifpenergiesnouvelles.fr

Furthermore, thermodynamic parameters for the micellization of surfactants like cetyltrimethylthis compound (CTAB) have been determined computationally. researchgate.net Studies have calculated the Gibbs free energy, enthalpy, and entropy of micelle formation, showing that the process is spontaneous and often entropy-driven. researchgate.net

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 25514 americanelements.comnih.govereztech.com
Ammonium 223 nih.gov
Bromide 259 nih.gov
Ammonia (B1221849) 222 nih.gov
Water 962
Methane 297
Carbon dioxide 280
Tetrabutylthis compound 74236 fishersci.co.uk
Sodium bromide 253879
Tetrabutyl-ammonium iodide 5955
Hexamethylphosphotriamide 6768
Cetyltrimethylthis compound 14247
Methylammonium lead bromide 22047808
Methylammonium lead iodide 44265780
Cesium 5357595
Potassium bromide 253877 wikipedia.org
Dodecyl trimethyl this compound 14249
Tetraheptylthis compound 78073 fishersci.ca
Ammonium chloride 25517 fishersci.ca
3-Bromopentane 15738 wikipedia.org
Ammonium itaconate 17885752 wikipedia.org
Ammonium nitrite 26004 epa.gov
(72Br)Bromide 186020 nih.gov

Mechanistic Studies of Ammonium Bromide in Chemical Reactions

Nucleophilic Substitution Reactions Involving Ammonium (B1175870) Bromide Intermediates

Ammonium bromide and its organic derivatives play a significant role in nucleophilic substitution reactions, primarily by providing a source of the bromide nucleophile or by forming key ammonium salt intermediates.

The reaction of haloalkanes with ammonia (B1221849) is a classic example of nucleophilic substitution where this compound is a co-product. libretexts.org In this process, ammonia acts as the nucleophile, attacking the electrophilic carbon atom of the haloalkane. youtube.com For instance, the reaction between bromoethane (B45996) and ammonia proceeds in two stages. The first stage is a standard Sₙ2 nucleophilic substitution, where the ammonia molecule attacks the bromoethane, displacing the bromide ion and forming an ethylammonium (B1618946) bromide salt as an intermediate. chemguide.co.ukchemguide.co.uk

Reaction Stage 1 (Sₙ2 Mechanism): CH₃CH₂Br + NH₃ → [CH₃CH₂NH₃]⁺Br⁻

In the second stage, another ammonia molecule acts as a base, abstracting a proton from the ethylammonium ion to yield the primary amine, ethylamine, and this compound. chemguide.co.ukscience-revision.co.ukyoutube.com

Reaction Stage 2 (Acid-Base Reaction): [CH₃CH₂NH₃]⁺Br⁻ + NH₃ ⇌ CH₃CH₂NH₂ + NH₄⁺Br⁻

This reaction can proceed further, as the primary amine product (ethylamine) is also a nucleophile and can react with more bromoethane to form secondary and tertiary amines, and ultimately a quaternary ammonium salt, tetraethylammonium (B1195904) bromide. youtube.comlumenlearning.comlibretexts.org The reaction is typically performed in a sealed tube with a concentrated solution of ammonia in ethanol (B145695) to prevent the volatile ammonia gas from escaping. chemguide.co.uk

This compound also serves as a reagent to generate alkyl bromides from alcohols. In the presence of a strong acid, the alcohol's hydroxyl group is protonated to form a good leaving group (water). The bromide ion from this compound then acts as the nucleophile, attacking the carbocation intermediate (in an Sₙ1 reaction) or the protonated alcohol (in an Sₙ2 reaction) to form the alkyl bromide. csbsju.edu Studies involving the reaction of various pentanol (B124592) isomers with a mixture of ammonium chloride and this compound have shown that secondary alcohols can lead to rearranged products due to the formation of carbocation intermediates. acs.org

Table 1: Nucleophilic Substitution Reactions Involving this compound This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Mechanism Type Intermediate Product(s) Ref.
Bromoethane Ammonia (excess) Sₙ2 Ethylthis compound Ethylamine, this compound chemguide.co.uk, chemguide.co.uk
2-Pentanol NH₄Br / H⁺ Sₙ1 Secondary carbocation 2-Bromopentane, 3-Bromopentane acs.org
2-Methyl-2-butanol NH₄Br / H⁺ Sₙ1 Tertiary carbocation 2-Bromo-2-methylbutane acs.org

Radical Reaction Mechanisms Facilitated by this compound

This compound can facilitate radical reactions by serving as a source of bromine radicals (Br•). This is typically achieved through oxidative processes where the bromide ion is oxidized to a bromine radical, which can then initiate or propagate a radical chain reaction.

A prominent example is the use of this compound in combination with an oxidant for the bromination of organic compounds. Systems such as this compound and Oxone® (potassium peroxymonosulfate) or ceric ammonium nitrate (B79036) (CAN) are effective for these transformations. organic-chemistry.orgresearchgate.net

In the NH₄Br/Oxone system, the oxidant is believed to generate hypobromous acid, which facilitates the electrophilic bromination of activated aromatic compounds. organic-chemistry.org For the α-bromination of ketones, the reaction proceeds at ambient temperature without a catalyst. researchgate.net A plausible radical mechanism has also been proposed for the bromination of α,β-unsaturated ketones using this compound and CAN, where CAN acts as a single-electron oxidant to generate the radical species. researchgate.net

The generation of a bromine radical from a bromide anion can also be initiated by photoredox catalysis under visible light. rsc.org The photoexcited catalyst oxidizes the bromide ion to a bromine radical. rsc.org This bromine radical is a powerful hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from a C-H bond to generate a carbon-centered radical, which can then undergo various synthetic transformations. rsc.org

This compound has also been used in conjunction with transition metal complexes in Atom Transfer Radical Polymerization (ATRP). For example, FeBr₂ complexed with ammonium salts can induce the controlled polymerization of monomers like styrene (B11656) and methacrylates. acs.org In these systems, the metal complex reversibly abstracts a halogen atom from a dormant species to generate the propagating radicals. acs.org

Role of this compound in Promoting Specific Organic Reaction Pathways

This compound's utility extends to promoting specific reaction pathways, enhancing yields, and improving selectivity. Its role can be catalytic or as a key reagent that directs the course of a reaction.

Selective Bromination: this compound, when paired with an oxidant like Oxone®, provides a mild, efficient, and environmentally friendly method for the selective bromination of activated aromatic compounds. organic-chemistry.org This system often shows high regioselectivity, predominantly yielding para-substituted products. organic-chemistry.org For instance, the bromination of various hydroxybenzenes and alkyl aromatics proceeds at room temperature in good yields without the need for a catalyst. organic-chemistry.org Similarly, it is used for the α-monobromination of a wide range of ketones, with unsymmetrical ketones being brominated predominantly at the less substituted α-position. researchgate.net

Catalysis: this compound can function as a catalyst, for example, in the formation of photochromic imines from an amine and an aldehyde. brainly.com In this context, it serves a dual role: it enhances the solubility of the reactants and acts as a catalyst. brainly.com The ammonium ion can protonate the amine, increasing its reactivity toward the aldehyde's carbonyl group, while the bromide ion can act as a nucleophile to facilitate the attack on the carbonyl carbon. brainly.com

Synthesis of Heterocycles: Quaternary ammonium salts, which are derivatives of this compound, are widely used as phase-transfer catalysts for the synthesis of various heterocyclic compounds. nih.gov While simple this compound is less common in this role, its derivatives like tetrabutylammonium (B224687) bromide (TBAB) are highly effective. nih.govencyclopedia.pub These catalysts facilitate the reaction between reactants in different phases (e.g., an aqueous and an organic phase). encyclopedia.pub For example, TBAB has been used to catalyze the synthesis of 1,4-dihydropyridines and 2-substituted imidazolines. nih.gov

Table 2: Research Findings on the Role of this compound in Promoting Organic Reactions This table is interactive. Click on the headers to sort.

Reaction Type Substrate Example Reagent System Role of NH₄Br / Derivative Outcome Ref.
Aromatic Bromination Phenol NH₄Br / Oxone® Bromine source Selective para-bromination organic-chemistry.org
α-Bromination of Ketones Acetophenone NH₄Br / Oxone® Bromine source α-Bromoacetophenone researchgate.net
Imine Formation Amine + Aldehyde NH₄Br Catalyst / Solubility enhancer Photochromic imine brainly.com
Hantzsch Reaction Aryl aldehyde, Ethyl acetoacetate, Ammonium acetate Tetrabutylthis compound (TBAB) Phase-transfer catalyst 1,4-dihydropyridine nih.gov
Radical Polymerization Styrene FeBr₂ / NH₄Br Co-catalyst / Ligand Polystyrene (controlled) acs.org

Advanced Applications of Ammonium Bromide and Its Derivatives in Materials Science

Flame Retardant Mechanisms and Formulations Utilizing Ammonium (B1175870) Bromide

Ammonium bromide serves as an effective flame retardant in various materials, operating through both gas-phase and condensed-phase mechanisms to inhibit or suppress combustion. Its application is particularly noted in cellulosic products and in synergy with other flame-retardant systems.

Gas-Phase Radical Scavenging Mechanisms

The primary flame retardant action of this compound occurs in the gas phase. mst.dkgoogle.com When exposed to the heat of a fire, this compound decomposes to release ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gases. psu.edu The hydrogen bromide then acts as a potent flame inhibitor by interfering with the combustion's radical chain reactions. mst.dk

In the combustion zone, high-energy free radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals, are responsible for propagating the fire. mst.dk The released HBr scavenges these highly reactive radicals, replacing them with less reactive bromine radicals (Br•). google.com This interruption of the chain reaction mechanism reduces the exothermic processes of combustion, leading to a cooling of the system and eventual flame suppression. google.com The ammonia gas produced during decomposition also contributes a dilution effect in the gas phase, further reducing the concentration of flammable gases and oxygen. psu.edu The effectiveness of brominated flame retardants is linked to the relatively weak carbon-bromine bond, which allows for the release of active bromine species at temperatures relevant to polymer decomposition. mdpi.com

Condensed-Phase Char Formation and Intumescence

In addition to its gas-phase activity, this compound can contribute to flame retardancy through condensed-phase mechanisms, primarily by promoting the formation of a protective char layer. The hydrogen bromide evolved during the decomposition of this compound is acidic and can act as a catalyst for dehydration reactions in polymers like cellulose (B213188). mdpi.com This process encourages the formation of a stable, carbonaceous char on the material's surface, which acts as an insulating barrier. ncsu.edu This barrier limits the heat transfer from the flame to the underlying material and restricts the flow of flammable volatile gases to the combustion zone.

This compound in Polymer Electrolyte Systems and Ionic Conductors

This compound is a key component in the development of solid polymer electrolytes (SPEs) and biopolymer electrolytes (BPEs) due to its role as a proton donor, which enhances ionic conductivity. These materials are crucial for applications in electrochemical devices like batteries and supercapacitors.

Transport Properties in Biopolymer Blend Electrolytes

The incorporation of this compound into various biopolymer matrices has been shown to significantly increase their ionic conductivity. This is attributed to the dissociation of the salt, which provides mobile H⁺ ions that act as charge carriers. The conduction mechanism is often described by the Grotthuss mechanism, where protons hop between coordinating sites on the polymer chains.

Biopolymer HostDopant Concentration (wt.%)Room Temperature Ionic Conductivity (S cm⁻¹)Reference
Carboxymethyl cellulose (CMC)251.12 x 10⁻⁴ google.com
Hydroxyethyl cellulose (HEC) - Dextran201.47 x 10⁻⁴ google.com
Cornstarch305.57 x 10⁻⁵ mdpi.com
Polyvinyl Butyral (PVB)301.47 x 10⁻⁷ mdpi.com

Research on a dextran-hydroxyethyl cellulose (HEC) blend doped with this compound showed that the ionic conductivity is influenced by the concentration of the salt, with an optimal value achieved at 20 wt.% NH₄Br. google.com Beyond this concentration, ion-pair formation can lead to a decrease in conductivity. The transport properties, including the diffusion coefficient (D) and ionic mobility (μ), were found to be highest at this optimal concentration, as detailed in the table below. google.com

Transport Properties of Dextran-HEC-NH₄Br Electrolyte System

NH₄Br (wt.%) Diffusion Coefficient (D) (cm²/s) Ionic Mobility (μ) (cm²/Vs)
5 3.65 x 10⁻⁹
10 7.82 x 10⁻⁹
15 1.09 x 10⁻⁸
20 1.61 x 10⁻⁸ 6.27 x 10⁻⁷
25 7.26 x 10⁻⁹

Development of Proton-Conducting this compound Composites

This compound is instrumental in the development of proton-conducting composites. By doping polymer blends with NH₄Br, it is possible to create flexible, solid-state electrolytes that are predominantly proton conductors. For example, in a study involving carboxymethyl cellulose (CMC) and chitosan (B1678972) blends, it was confirmed that H⁺ ions from the this compound are the main charge carriers.

The addition of plasticizers, such as glycerol (B35011), to these this compound-doped biopolymer systems can further enhance ionic conductivity by increasing the amorphous nature of the polymer matrix and promoting ion dissociation. In a cornstarch-based electrolyte, the addition of 30 wt.% glycerol to a sample containing 30 wt.% NH₄Br increased the ionic conductivity to (1.80 ± 0.26) × 10⁻³ S cm⁻¹. mdpi.com

This compound Derivatives as Corrosion Inhibitors

Derivatives of this compound, particularly quaternary ammonium salts, have been synthesized and evaluated as effective corrosion inhibitors for various metals, such as mild steel and carbon steel, in acidic environments. ncsu.edunih.govatamanchemicals.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. atamanchemicals.com

The inhibition mechanism involves both physical and chemical adsorption. The positively charged nitrogen atom in the quaternary ammonium cation can be electrostatically attracted to the negatively charged metal surface (physisorption). Additionally, the presence of heteroatoms (like nitrogen) and π-electrons in the organic part of the molecule allows for the formation of coordinate bonds with the vacant d-orbitals of the iron atoms (chemisorption). nih.gov

The effectiveness of these inhibitors generally increases with concentration. For instance, studies on N-(3-(butylidene amino) propyl)-N,N-dimethyl alkan-1-ammonium bromide derivatives showed that they act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. Similarly, cetyltrimethyl this compound (CTAB) has been shown to act predominantly as a cathodic inhibitor in hydrochloric acid solutions. flameretardants-online.com The structure of the derivative, such as the length of the alkyl chain, can also influence its inhibition efficiency. ncsu.edu For example, dodecyl-triethyl-ammonium bromide (DTAB) showed slightly higher inhibition efficiency (82% at 250 ppm) compared to triethyl-hexyl-ammonium bromide (THAB) (81% at 250 ppm) for API X-65 steel in oil well formation water. ncsu.edu

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound derivatives, such as Cetyltrimethylthis compound (CTAB), Tetra methyl this compound (TMAB), and Hexadecyltrimethyl this compound (HDTAB), as corrosion inhibitors is primarily due to their ability to adsorb onto metal surfaces, forming a protective barrier. This adsorption process can occur through several mechanisms.

The primary mechanism involves the electrostatic attraction between the positively charged quaternary ammonium cations and a metal surface that may be negatively charged in a corrosive medium. This process is often described as physisorption. In acidic solutions, the metal surface can become protonated, but bromide ions (Br⁻) from the inhibitor can adsorb first, creating a negatively charged surface that facilitates the subsequent adsorption of the bulky organic cations.

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. Both physisorption and chemisorption can occur, where chemisorption involves the sharing of electrons between the inhibitor molecules and the metal, forming a more stable coordinate bond. The presence of heteroatoms like nitrogen in the organic cation plays a significant role in enhancing the adsorption process.

Electrochemical Performance in Corrosive Environments

The adsorption of this compound and its derivatives significantly alters the electrochemical behavior at the metal-electrolyte interface, leading to effective corrosion inhibition. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to quantify this performance.

Studies show that these compounds often function as mixed-type or cathodic inhibitors. As a mixed-type inhibitor, a compound like TMAB reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. When acting as a cathodic inhibitor, as is often the case with CTAB in hydrochloric acid, it predominantly suppresses the cathodic reaction. This is confirmed by polarization curves and an increase in the charge transfer resistance (Rct) observed in EIS measurements, which signifies a slower corrosion process.

The inhibition efficiency (IE) is a key metric of performance and is influenced by the inhibitor's concentration and the surrounding temperature. Generally, the IE increases with higher inhibitor concentrations but may decrease at elevated temperatures, which can promote desorption of the inhibitor from the metal surface. The synergistic effects of combining this compound derivatives with other compounds, such as sodium silicate (B1173343), have been shown to achieve very high inhibition efficiencies. For instance, a combination of CTAB and sodium silicate has resulted in corrosion inhibition rates of up to 91.03% for Q235 steel. Another study reported that CTAB alone can achieve a 95% inhibition efficiency for mild steel in a sulfuric acid medium.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
CTAB + Sodium SilicateQ235 Steel-91.03
CTAB + Sodium Silicate316L Steel-87.04
CTABMild Steel0.1 N H₂SO₄95.0
THAM + HDTABMild Steel1M HNO₃39.2

Role of this compound in the Formation of Advanced Materials Precursors

This compound and its derivatives are critical precursors in the bottom-up synthesis of various advanced materials, most notably perovskites, but also other structured nanomaterials. fishersci.at

In the field of perovskite-based optoelectronics, ammonium halides are instrumental in synthesizing low-dimensional perovskite structures, which are essential for applications like efficient blue perovskite light-emitting diodes (PeLEDs). nih.govnih.gov The incorporation of bulky organic ammonium cations, such as n-propylammonium from n-propylthis compound, helps to form quasi-two-dimensional (quasi-2D) perovskite layers. americanelements.com This dimensional tuning is crucial for controlling the material's bandgap and emission wavelength. nih.govnih.gov

Beyond perovskites, this compound derivatives like CTAB are used as structure-directing agents or templates in the synthesis of other nanomaterials. For example, in the hydrothermal formation of alpha-calcium sulfate (B86663) hemihydrate (α-CaSO₄·0.5H₂O) whiskers, CTAB selectively adsorbs onto the lateral facets of the growing crystals. This inhibits growth in certain directions, resulting in the formation of whiskers with very high aspect ratios. Aromatic quaternary ammonium bromides have also been synthesized as precursors for creating ionic liquids.

Thermal Decomposition Kinetics and Stability Assessment of Ammonium Bromide

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques used to characterize the thermal decomposition of ammonium (B1175870) bromide. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change.

According to safety data, the decomposition temperature for ammonium bromide is approximately 370 °C. carlroth.com TGA of pure this compound would show a significant mass loss corresponding to its sublimation and decomposition into gaseous ammonia (B1221849) and hydrogen bromide.

Studies on materials treated with this compound also provide insight into its thermal behavior. For instance, when used as a flame retardant on cotton fabric, TGA and its derivative (DTG) curves were analyzed to understand its effect. akjournals.com In such applications, the this compound decomposes and releases bromine radicals that interfere with the combustion process in the gas phase, demonstrating its flame-retardant efficacy. akjournals.com The analysis of cotton treated with this compound showed that an add-on of just 3.5–3.89% was sufficient to impart flame retardancy, highlighting the efficiency of its thermal degradation products in fire inhibition. akjournals.com

DSC analysis complements TGA by revealing the energetic nature of the transitions. The decomposition of this compound is an endothermic process, meaning it requires energy from the surroundings to proceed. A DSC curve for pure this compound would exhibit an endothermic peak corresponding to the heat absorbed during sublimation and decomposition. In a study on a mixed crystal of ammonium chloride and this compound, a transition to a face-centered cubic crystal structure was observed at 382.8 K (109.65 °C) using calorimetry. scite.ai

The table below summarizes the decomposition temperatures reported for this compound under different conditions.

ParameterValueConditionsSource(s)
Decomposition Temperature~370 °CNot specified carlroth.com
Decomposition Start Temperature~235 °CIn the presence of moisture solechem.eu

Determination of Decomposition Kinetic Parameters and Reaction Orders

The study of decomposition kinetics involves determining parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction order, which collectively describe the rate of reaction as a function of temperature. These parameters are often calculated from TGA or DSC data collected at multiple heating rates using methods like the Kissinger or Friedman methods. psu.edumdpi.com

While detailed kinetic studies on various energetic materials like ammonium dinitramide and ammonium perchlorate (B79767) are common, specific kinetic parameters (Ea, A) for the thermal decomposition of pure this compound are not extensively detailed in the reviewed literature. mdpi.comresearchgate.net However, the methodology used for other compounds provides a framework for how such an analysis would be conducted. For example, in the study of other materials, dynamic DSC scans at different heating rates (e.g., 2, 4, 6, and 8 °C/min) are performed. nih.gov The shift in the exothermic or endothermic peak temperature with the heating rate allows for the calculation of the activation energy. psu.edunih.gov

For complex processes, the activation energy may vary with the degree of conversion, indicating a multi-step reaction. nih.gov Given that the decomposition of this compound involves sublimation followed by the dissociation of ionic bonds, its kinetics could be complex. The process is primarily a solid-gas phase transition, and the rate would be influenced by factors like particle size, crystal structure, and atmospheric pressure.

Self-Accelerating Decomposition Temperature (SADT) and Thermal Runaway Investigations

The Self-Accelerating Decomposition Temperature (SADT) is defined as the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, where the rate of heat generation exceeds the rate of heat dissipation. d-nb.infowikipedia.org This parameter is crucial for substances prone to exothermic decomposition that can lead to a thermal runaway—an uncontrollable, rapid increase in temperature and pressure. mdpi.com

This compound is not typically classified as a self-reactive substance, and therefore, an SADT value is generally not reported for it. sigmaaldrich.cn Its decomposition into ammonia and hydrogen bromide is an endothermic process, meaning it absorbs heat from the environment. This characteristic fundamentally prevents a self-accelerating thermal reaction. Unlike highly energetic materials such as organic peroxides or some ammonium salts of strong oxidizing acids (e.g., ammonium perchlorate), this compound does not generate heat upon decomposition. wikipedia.orgtaylorandfrancis.com

Consequently, investigations into thermal runaway for pure this compound are not a primary safety concern. The primary hazard associated with its thermal decomposition is not an explosion from a runaway reaction but the release of its toxic and corrosive gaseous products, ammonia and hydrogen bromide. solechem.eupentachemicals.eu

Influence of Environmental Factors on Thermal Degradation Pathways

Environmental factors can significantly influence the thermal stability and decomposition pathway of this compound.

Moisture/Humidity: The presence of moisture is a critical factor. The decomposition of this compound begins at a much lower temperature, around 235 °C, in the presence of moisture compared to the decomposition temperature of the dry substance. solechem.eu Safety guidelines recommend storing the compound in a dry place and protecting it from humidity to maintain its stability. carlroth.com

Atmosphere: The thermal degradation of this compound is utilized in flame retardancy. When impregnated into combustible materials like cotton or certain carbon sorbents, its decomposition products act as fire inhibitors. akjournals.comresearchgate.net In an oxidative atmosphere (air), the released hydrogen bromide can act as a radical scavenger in the gas phase, interrupting the chain reactions of combustion. Studies on carbon sorbents modified with this compound found that the treatment raised the ignition temperature of the sorbent, enhancing its thermal stability in an oxidative environment. researchgate.net

Incompatible Materials and Radiation: Contact with strong acids, strong bases, and certain metals like potassium can lead to dangerous reactions. carlroth.com Additionally, exposure to UV radiation or sunlight is advised against, as it may promote degradation. carlroth.com

The influence of these factors underscores the importance of controlled storage and handling conditions to prevent premature decomposition and the associated release of hazardous gases.

Interactions and Solution Chemistry of Ammonium Bromide

Ion-Solvent and Ion-Ion Interactions in Aqueous and Non-Aqueous Media

Ammonium (B1175870) bromide is a strong electrolyte that dissociates in water into ammonium (NH₄⁺) and bromide (Br⁻) ions. wikipedia.orgyogiintermediates.com The ammonium ion undergoes slight hydrolysis in water, making ammonium bromide a weak acid with a pKa of approximately 9. wikipedia.orgshrilaxmichem.com

Studies on the thermodynamic and transport properties of bromide salts in methanol (B129727) reveal important insights into their interactions. In methanol, tetraalkylammonium and alkali metal bromides exhibit weak solute-solute interactions, which tend to increase with temperature due to decreased solvation of ions. Conversely, strong solute-solvent interactions are observed, though they weaken as the temperature rises. pjsir.org

The nature of the solvent significantly influences ion-ion interactions. In solvents with high dielectric constants like water, dimethyl sulfoxide (B87167) (DMSO), and methanol, ion-ion interactions for tetraalkylammonium salts are well-described by the Onsager limiting law. However, in solvents with lower dielectric constants such as ethanol (B145695) and acetonitrile (B52724), significant deviations from this law are observed, indicating the formation of ion pairs. rsc.org The effective charge of the tetramethylammonium (B1211777) (TMA) cation decreases across different solvents in the order: water > DMSO > methanol > acetonitrile > ethanol, suggesting increased ion association in solvents with lower dielectric constants. rsc.org

Calorimetric studies of this compound in water and its mixtures with formamide (B127407) show that the interactions between the electrolyte and the amide are enthalpy-favored and relatively independent of temperature. In contrast, interactions with hexamethylphosphotriamide (HMPT) are enthalpy-disfavored and weaken significantly with increasing temperature. researchgate.net This highlights the specific nature of ion-solvent interactions depending on the non-aqueous component.

Adsorption Phenomena of this compound and its Surfactant Derivatives

The adsorption behavior of this compound and its derivatives, particularly cationic surfactants like cetyltrimethylthis compound (CTAB), is a subject of significant research due to its wide range of applications.

Adsorption on Carbonaceous Materials: Activated carbon is a common adsorbent for removing various substances from solutions. This compound itself has been used to modify activated carbon for specific applications, such as enhancing mercury removal from flue gas. google.comresearchgate.net The modification process involves impregnating the activated carbon with an this compound solution, which alters the surface characteristics of the sorbent. google.comresearchgate.net

Adsorption on Other Surfaces: The adsorption of CTAB also occurs on other surfaces like silica (B1680970) and mica. rsc.orgdur.ac.uk At the mica-water interface, adsorption proceeds through an ion-exchange mechanism where CTAB cations replace potassium ions on the surface, leading to the formation of bilayer structures. rsc.org Similarly, CTAB can be coated onto granular activated carbon to enhance the removal of pollutants like perchlorate (B79767) from water through mechanisms including surface complexation, electrostatic interaction, and ion exchange. nih.gov

The adsorption of CTAB has also been investigated on biological surfaces and mineral crystals. For instance, the uptake of CTAB by bacteria follows a pattern consistent with an adsorption isotherm. microbiologyresearch.org Studies on calcium oxalate (B1200264) crystals, which are relevant to kidney stone formation, show that CTAB adsorption is influenced by crystal size and structure, with smaller crystals adsorbing more surfactant due to their larger specific surface area. jim.org.cn

Complexation Behavior with Macrocyclic Ligands and Host Molecules

The ammonium ion (NH₄⁺) can form stable complexes with various macrocyclic ligands, such as crown ethers and cyclodextrins, primarily through hydrogen bonding and electrostatic interactions.

Complexation with Crown Ethers: Crown ethers, with their cyclic structure of alternating carbon and oxygen atoms, can effectively bind cations. quora.comunibo.it The 18-crown-6 (B118740) ether is particularly well-suited for complexing primary ammonium ions due to the complementary size of its cavity and the ion. mdpi.comnih.gov The binding occurs through hydrogen bonds between the N-H protons of the ammonium ion and the oxygen atoms of the crown ether. quora.comnih.gov The stability of these complexes is influenced by the solvent, with solvents that are strong hydrogen bond acceptors leading to lower binding constants. nih.govcapes.gov.br

The ammonium ion can be incorporated into the cavity of smaller crown ethers through three N⁺−H···O hydrogen bonds, with the fourth N-H bond projecting outwards. This outward-pointing bond can then interact with other molecules, such as polyoxometalate anions, to form larger supramolecular structures. acs.org

Complexation with Cyclodextrins: Cyclodextrins are another class of host molecules that can form inclusion complexes with guest molecules, including surfactants derived from this compound. researchgate.netuc.pt The hydrophobic cavity of cyclodextrins can encapsulate the alkyl chains of surfactant molecules. This complexation can alter the properties of the surfactant, for example, by increasing its critical micelle concentration. researchgate.netuc.pt Conductance measurements have been used to identify the stoichiometry of these complexes, revealing that α-cyclodextrin tends to form 2:1 complexes with surfactants, while β- and γ-cyclodextrins predominantly form 1:1 complexes. cdnsciencepub.com

Competitive Binding and Displacement Reactions in Multi-Component Systems

In systems containing multiple components capable of binding, competitive interactions and displacement reactions are common.

Competition in Surfactant Adsorption: In mixed surfactant solutions, competition for adsorption sites on a surface is a key factor. For example, in a mixture of the cationic surfactant CTAB and the nonionic surfactant Triton X-100, both compete for adsorption sites on graphitized carbon black, leading to a decrease in the adsorption of each component compared to their single-solution adsorption. scientific.net Similarly, in catanionic surfactant systems, such as sodium dodecyl sulfate (B86663) (SDS) and dodecyltrimethylammonium (B156365) bromide (DTAB), strong cooperative effects are observed at the air-water interface due to favorable Coulombic interactions between the oppositely charged headgroups. amolf.nl

Competition for Host Molecules: Competitive binding also occurs in solutions containing host molecules like cyclodextrins and multiple potential guest molecules. Cyclodextrins can form complexes with surfactant monomers, effectively removing them from the solution and thereby destroying micelles. cdnsciencepub.com This happens because the complexation of the surfactant monomer with the cyclodextrin (B1172386) is often stronger than the self-association of the surfactant monomers into micelles. cdnsciencepub.com

Displacement reactions are a practical application of these competitive binding phenomena. For instance, a cyclodextrin derivative, sugammadex, which has a very high affinity for the drug rocuronium, can be used to extract it from the body. mdpi.com This principle has also been explored for the detoxification of mycotoxins. Studies have shown that cyclodextrins can displace mycotoxins like sterigmatocystin (B1681140) from human serum albumin due to their higher binding affinity for the toxin. mdpi.com Similarly, competitive binding studies involving ethidium (B1194527) bromide and DNA have shown that certain surfactant-metal complexes can displace DNA-bound ethidium bromide, indicating a strong competition for binding to the DNA molecule. The presence of β-cyclodextrin can prevent the intercalative binding of the complex to DNA by encapsulating the surfactant's aliphatic chain. core.ac.uk

Emerging Research Directions and Future Perspectives for Ammonium Bromide

Integration with Nanomaterials and Nanotechnology

The intersection of ammonium (B1175870) bromide and nanotechnology is a burgeoning field, with research indicating its potential as a precursor, surface modifier, and key component in the synthesis of novel nanomaterials.

One significant area of research is its use in the synthesis of perovskite nanocrystals. For instance, methylammonium (B1206745) lead bromide (MAPbBr₃) perovskite nanocrystals, which exhibit strong photo-emissive properties, have been synthesized using environmentally friendly ionic liquids. rsc.org This points to a sustainable pathway for creating advanced optical and electronic materials where the bromide component is crucial.

Ammonium salts, particularly quaternary ammonium bromides like cetyltrimethylammonium bromide (CTAB), are widely used as structure-directing agents or surfactants in the synthesis of mesoporous silica (B1680970) nanomaterials. taylorfrancis.commedcraveonline.com These materials possess high surface areas and tunable pore sizes, making them valuable for catalysis, drug delivery, and separation technologies. While not this compound itself, the role of the bromide anion and the ammonium-based cation in templating the silica structure provides a strong rationale for investigating the direct use of or modified forms of this compound in similar syntheses.

Furthermore, ammonium compounds are being explored for modifying the surface of nanomaterials to impart specific functionalities. For example, alkyl trimethyl this compound has been used to load halloysite (B83129) nanotubes to create antibacterial agents for dental applications. nih.gov This suggests a future where this compound could be used to functionalize nanoparticles for antimicrobial purposes, leveraging the interaction between the positively charged ammonium group and negatively charged bacterial cell membranes. nih.gov

Table 1: Examples of Ammonium-Based Compounds in Nanotechnology This table is interactive. Click on the headers to sort.

Compound Class Specific Example Role in Nanotechnology Potential Application Reference
Perovskite Precursor Methylammonium Lead Bromide Source of bromide and methylammonium ions for nanocrystal formation Optoelectronics, Solar Cells rsc.org
Surfactant/Template Cetyltrimethylthis compound (CTAB) Directing the formation of mesoporous silica structures Catalysis, Drug Delivery taylorfrancis.com

Sustainable and Green Chemistry Approaches for this compound Applications

The principles of green chemistry—reducing waste, avoiding hazardous substances, and improving energy efficiency—are increasingly being applied to chemical syntheses that involve this compound.

A key development is the use of this compound as a safe and efficient bromine source for the bromination of organic compounds. organic-chemistry.org Traditional methods often use hazardous molecular bromine. In contrast, green chemistry approaches utilize this compound in conjunction with an oxidant like Oxone® in environmentally benign solvents such as water or methanol (B129727). organic-chemistry.org This method proceeds at room temperature, avoids the need for metal catalysts, and offers high regioselectivity, particularly for the para-bromination of activated aromatic compounds. organic-chemistry.org This shift represents a significant move towards safer and more sustainable industrial synthesis.

Another green approach involves the solvent-free synthesis of other useful chemical reagents. For example, quaternary ammonium tribromides, which are effective brominating agents, can be synthesized by grinding quaternary ammonium bromides with potassium permanganate (B83412) on a solid support like silica gel. tandfonline.com This solvent-free method is advantageous due to its high purity, excellent yield, and mild reaction conditions. tandfonline.com

This compound is also being investigated for its role in water treatment and purification processes, which is a cornerstone of environmental sustainability. dataintelo.com Its application as a disinfectant and in the removal of impurities highlights its potential contribution to ensuring water quality. dataintelo.com Furthermore, its use as a precursor to biocidal agents for controlling biofilm in industrial water systems, such as in paper production, showcases its utility in maintaining industrial efficiency with controlled environmental exposure. bsef.com

Table 2: Green Chemistry Applications Involving Bromide Salts This table is interactive. Click on the headers to sort.

Application Reagents Key Advantage Reference
Aromatic Bromination This compound, Oxone® Avoids hazardous molecular bromine; high selectivity; mild conditions. organic-chemistry.org
Synthesis of Tribromides Quaternary this compound, KMnO₄ Solvent-free reaction; high yield; environmentally friendly oxidant. tandfonline.com
Water Treatment This compound Acts as a disinfectant and aids in impurity removal. dataintelo.com

Advanced Characterization Techniques for In Situ Studies

Understanding the dynamic behavior of this compound in reactions and processes requires advanced characterization techniques capable of in situ analysis. These methods allow researchers to observe chemical and physical transformations as they happen, providing crucial mechanistic insights.

While studies focusing directly on this compound are emerging, techniques applied to related systems demonstrate the potential. For instance, in situ surface X-ray scattering (SXS) and scanning tunneling microscopy (STM) have been used to study the adsorption of bromide ions on gold electrodes. acs.org These techniques reveal the formation of ordered adlayers and how their structure changes with electrical potential, offering a model for how bromide ions from this compound might behave at interfaces in electrochemical systems. acs.org

Electrochemical methods coupled with spectroscopy are also powerful tools. The electrochemical oxidation of bromide in the presence of ammonium ions has been studied using cyclic voltammetry and UV-vis spectroscopy. researchgate.net These studies show that electrochemically generated bromine hydrolyzes to form hypobromous acid, which then reacts with the ammonium ion. researchgate.net This research provides a basis for developing in situ electrochemical sensors for ammonium detection. researchgate.net

For solid-state applications, techniques like Raman and IR spectroscopy are invaluable. Studies on related organic ammonium bromides, such as diisopropylthis compound, use these spectroscopic methods to investigate phase transitions and intermolecular interactions within the crystal lattice. researchgate.net Such approaches could be applied to this compound to study its phase behavior under different temperatures and pressures. The development of cryogenic and in situ X-ray assisted characterization tools for sensitive materials like perovskites also paves the way for mitigating sample damage and tracking real-time variations in this compound-containing systems under external stimuli. scispace.comucsd.eduosti.gov

Predictive Modeling and Machine Learning in this compound Research

Computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating materials discovery and understanding complex chemical systems involving this compound.

Predictive Modeling: Quantum chemical studies, such as those using Density Functional Theory (DFT), are employed to investigate the mechanisms of reactions involving ammonium-based compounds. For example, DFT calculations have been used to understand the adsorption of dodecyl trimethyl this compound (DTAB) on coal surfaces, revealing that it adsorbs more strongly than methane (B114726), which has implications for coalbed methane extraction. mdpi.com Similar computational approaches can be applied to model the interaction of this compound with various surfaces and substrates, predicting its behavior in applications from catalysis to corrosion inhibition. Computational studies on quaternary ammonium tribromides are also helping to elucidate the mechanism of bromination reactions at a molecular level. researchgate.net

Machine Learning: Machine learning models offer a powerful data-driven approach to predict material properties and process outcomes. Researchers have successfully used ML models like artificial neural networks (ANN) and support vector machines (SVM) to predict the concentration of ammonium in complex aqueous systems based on real-time sensor data like pH. researchgate.netresearchgate.net These models can be trained to understand the intricate relationships between multiple parameters, offering a cost-effective way to monitor and control processes such as nitrogen recovery from wastewater. researchgate.net

Recently, machine learning has been used to predict whether quaternary ammonium salts will undergo solid-solid phase transitions, a key property for developing new phase-change materials for energy storage. rsc.org By analyzing structural features, models can achieve high accuracy in predicting this behavior, guiding the synthesis of new materials. rsc.org This methodology could be directly extended to screen for novel applications of this compound and its derivatives, significantly speeding up the research and development cycle. orientjchem.orgnih.gov

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 25514
Potassium bromide 253877
Oxone 61408
Methanol 887
Acetonitrile (B52724) 6342
Bromobenzene 7961
Nitrobenzene 7416
Hypobromous acid 192
Silver bromide 62678
Zinc-bromine Not available
Cetyltrimethylthis compound 14247
Potassium permanganate 516875
Methylammonium lead bromide 16212168
Diisopropylthis compound 155981
Dodecyl trimethyl this compound 14248

Q & A

Q. What are the recommended methods for synthesizing high-purity ammonium bromide in laboratory settings?

this compound can be synthesized via direct neutralization of hydrobromic acid (HBr) with ammonia (NH₃): NH₃ + HBr → NH₄Br\text{NH₃ + HBr → NH₄Br} Alternatively, reacting iron(II) bromide (FeBr₂) with aqueous ammonia yields NH₄Br and iron hydroxide: 2NH₃ + FeBr₂ + 2H₂O → 2NH₄Br + Fe(OH)₂\text{2NH₃ + FeBr₂ + 2H₂O → 2NH₄Br + Fe(OH)₂} Purity is ensured by recrystallization from ethanol or acetone, and storage in airtight containers to prevent deliquescence or decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound crystals?

  • X-ray diffraction (XRD): Determines crystallinity and phase purity (e.g., isometric crystal structure) .
  • Thermal analysis: Measures melting point (235°C) and decomposition temperature (452°C) using differential scanning calorimetry (DSC) .
  • Elemental analysis: Quantifies Br⁻ and NH₄⁺ ions via ion chromatography or titration.
  • Solubility tests: Confirms solubility in polar solvents (water, methanol) as per specifications .

Q. What safety protocols should be followed when handling this compound in experimental procedures?

  • Ventilation: Use fume hoods to avoid inhalation of dust or decomposition products (HBr, NH₃) .
  • Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use OSHA-approved respirators in poorly ventilated areas .
  • Storage: Keep in dry, cool environments away from strong acids/oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the ionic environment influence the acid dissociation constant (pKa) of ammonium ions in this compound solutions?

The pKa of NH₄⁺ varies with ionic strength and counterion composition. For example, substituting Cl⁻ with Br⁻ in sodium salts alters ion activity coefficients, affecting NH₄⁺ dissociation: NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺\text{NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺} Potentiometric measurements using glass electrodes in controlled ionic media (e.g., NaClO₄/NaBr mixtures) reveal pKa shifts of \sim0.004–0.005 per log unit ion concentration change .

Q. What experimental approaches can elucidate the decomposition pathways of this compound under thermal stress?

  • Thermogravimetric analysis (TGA): Tracks mass loss at 235–452°C, correlating with NH₃ and HBr evolution .
  • Gas chromatography-mass spectrometry (GC-MS): Identifies gaseous decomposition products.
  • In situ Raman spectroscopy: Monitors structural changes during heating, confirming NH₄Br → NH₃ + HBr decomposition .

Q. In photovoltaic research, how does this compound function as a surface modifier in perovskite solar cells?

NH₄Br forms self-assembled monolayers (SAMs) at perovskite/hole-transport interfaces, passivating surface defects and reducing charge recombination. This enhances open-circuit voltage (VOC) and power conversion efficiency (PCE) up to 12% in Sn-based perovskites .

Q. How to resolve contradictions in reported pH values of this compound solutions across different studies?

Discrepancies arise from NH₄⁺ hydrolysis (weak acid, pKa \sim9.25) and measurement conditions. Standardize protocols:

  • Use freshly prepared solutions to avoid atmospheric CO₂ interference.
  • Calibrate pH electrodes with buffers matching the ionic strength of the sample .

Q. What role does this compound play in the spectrophotometric determination of trace elements, and how can interference be minimized?

NH₄Br acts as a complexing agent in germanium analysis, forming Ge-Br complexes extractable into organic phases. To minimize interference:

  • Mask competing ions (e.g., Fe³⁺) with EDTA.
  • Adjust pH to 1.5–2.0 using HCl to optimize complex stability .

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